Calothrixin B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
254114-34-6 |
|---|---|
Molecular Formula |
C19H10N2O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
10,20-diazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione |
InChI |
InChI=1S/C19H10N2O2/c22-18-12-9-20-13-7-3-1-5-10(13)15(12)19(23)17-16(18)11-6-2-4-8-14(11)21-17/h1-9,21H |
InChI Key |
CCPDIHKLISWESE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=NC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=NC5=CC=CC=C54 |
Synonyms |
calothrixin B |
Origin of Product |
United States |
Structural Characterization and Elucidation
The Pentacyclic Indolo[3,2-j]phenanthridine Framework
The defining feature of Calothrixin B is its complex pentacyclic scaffold, identified as an indolo[3,2-j]phenanthridine ring system. researchgate.netclockss.organu.edu.au This structure is unique among natural products and forms the backbone of the molecule, consisting of five fused rings designated as A, B, C, D, and E. anu.edu.aunih.gov The arrangement of these rings creates a planar and rigid molecular architecture, which is a crucial determinant of its biological interactions. The development of synthetic routes to construct this framework has been a significant focus of organic chemists, with strategies often categorized by the final ring closure step, such as the formation of ring B, C, or D. nih.gov
Core Pharmacophores: Quinoline (B57606), Quinone, and Indole (B1671886) Moieties
The indolo[3,2-j]phenanthridine framework of this compound is an amalgamation of three key pharmacophoric units: a quinoline, a quinone, and an indole moiety. researchgate.netnih.govmdpi.comnih.gov These components are not merely structural building blocks but are fundamental to the molecule's chemical properties and biological function.
Indole Moiety: Rings A and B of the pentacyclic system constitute the indole portion of the molecule. nih.gov Indole rings are prevalent in a vast array of bioactive natural products and pharmaceuticals.
Quinoline Moiety: Ring E represents the quinoline part of the structure. nih.gov Quinoline and its derivatives are known for their broad spectrum of pharmacological activities.
Quinone Moiety: The central C ring is a quinone, a class of organic compounds known for their redox properties. nih.govnih.gov This quinone ring is a critical feature that distinguishes this compound and is implicated in its mechanism of action.
The unique assembly of these three pharmacophores within a single, rigid framework is a hallmark of the calothrixin family. researchgate.netnih.gov
Structural Relationship with Calothrixin A (N-oxide Analog)
This compound is structurally very similar to its co-metabolite, Calothrixin A. The primary difference between the two compounds lies in the presence of an N-oxide group on the quinoline nitrogen of Calothrixin A. nih.govmdpi.com this compound is, therefore, the neutral or deoxygenated analog of Calothrixin A. nih.govnih.gov This seemingly minor structural modification has been shown to influence the biological activity of the molecules.
| Feature | Calothrixin A | This compound |
| Core Structure | Indolo[3,2-j]phenanthridine | Indolo[3,2-j]phenanthridine |
| Key Difference | Contains an N-oxide on the quinoline nitrogen | Lacks the N-oxide group |
| Relationship | N-oxide analog | Neutral analog |
Advanced Spectroscopic Analysis for Structural Confirmation
The definitive structure of this compound was elucidated through a combination of advanced spectroscopic techniques. nih.govmdpi.com High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of the compound. plos.orguic.edu
Furthermore, various nuclear magnetic resonance (NMR) spectroscopy methods were employed to piece together the complex connectivity of the atoms. These included:
¹H NMR (Proton NMR): Used to identify the different types of protons and their immediate electronic environment. acs.org
¹³C NMR (Carbon NMR): Provided information about the carbon skeleton of the molecule. acs.org
¹H–¹H Correlation Spectroscopy (COSY): Helped to establish the connectivity between adjacent protons. nih.govmdpi.com
Together, these spectroscopic methods provided the unambiguous evidence required to confirm the pentacyclic indolo[3,2-j]phenanthridine structure of this compound. nih.govmdpi.com
Biosynthetic Pathways and Investigations
Proposed Biosynthetic Precursors and Intermediates
The biosynthesis of Calothrixin B is theorized to originate from fundamental building blocks within the cyanobacterium. While the precise enzymatic steps are still under investigation, researchers have proposed a pathway that begins with common metabolic precursors. The core structure is thought to be assembled from components derived from the shikimate and tryptophan pathways.
A key proposed intermediate in the biosynthetic cascade is an indolo[2,3-a]carbazole (B1661996) derivative. capes.gov.br Specifically, a hypothetical metabolite, 6-formylindolo[2,3-a]carbazole, has been suggested as a direct precursor to this compound. capes.gov.br The formation of this intermediate is a critical juncture, setting the stage for the final oxidative cyclization to yield the characteristic pentacyclic system of this compound.
Biomimetic Synthetic Approaches to Elucidate Biosynthesis
In the absence of a fully characterized enzymatic pathway, biomimetic synthesis has served as a powerful tool to probe the plausibility of the proposed biosynthetic route. These synthetic endeavors aim to mimic the proposed biological reactions under laboratory conditions, providing strong evidence for the hypothesized intermediates and transformations.
Role of Indolo[2,3-a]carbazole Intermediates
The viability of an indolo[2,3-a]carbazole as a key intermediate has been substantiated through several total synthesis efforts. clockss.org Researchers have successfully synthesized this compound by first constructing an appropriately substituted indolo[2,3-a]carbazole and then inducing the final ring closure. For instance, a biomimetic synthesis was achieved by constructing a suitable indolo[2,3-a]carbazole ring system using an allene-mediated electrocyclic reaction. capes.gov.brmdpi.comresearchgate.net This approach involves the two [b]-bonds of indoles, providing a plausible route to this crucial intermediate. capes.gov.brmdpi.com Another strategy involved the synthesis of a 2,2′-bisindole-3-acetic acid derivative as a common intermediate for both arcyriaflavin A and this compound, highlighting the versatility of indole-based precursors. acs.org
The Moody group generated 5-formylindolo[2,3-a]carbazole from indigo. clockss.org However, attempts to oxidize this non-protected carbazole (B46965) to this compound were unsuccessful, suggesting that protecting groups on the indole (B1671886) nitrogen atoms might play a role in facilitating the final oxidative cyclization in a synthetic context. clockss.org This was later confirmed when a fully protected version of the indolo[2,3-a]carbazole intermediate was successfully oxidized to an N-MOM this compound derivative. clockss.org
Enzymatic and Chemical Oxidations in Biosynthetic Models
The final and most critical step in the proposed biosynthesis is the oxidative cyclization of the indolo[2,3-a]carbazole precursor. In nature, this transformation is likely catalyzed by a specific oxidase or dehydrogenase enzyme. mdpi.com Cytochrome P450 enzymes, for example, are known to catalyze a wide array of oxidative reactions in the biosynthesis of natural products. frontiersin.org While the specific enzyme responsible for this compound formation has not been identified, laboratory models have successfully employed chemical oxidants to mimic this proposed enzymatic step.
In several biomimetic syntheses, chemical oxidants have been used to effect the crucial ring-closing oxidation. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been effectively used to oxidize a protected 5-formylindolo[2,3-a]carbazole to yield N-MOM this compound. clockss.org Another approach utilized molecular oxygen in a sodium hydroxide (B78521) medium for the oxidation of a phenolic precursor to N-MOM this compound. clockss.org Furthermore, iron(III) chloride (FeCl3) has been employed in a domino reaction to cyclize an enamine derivative, forming both the C and D rings of this compound in a single step. mdpi.comnih.gov These successful chemical oxidations lend strong support to the hypothesis that a similar oxidative process, mediated by an enzyme, is the final step in the natural biosynthetic pathway of this compound.
Chemical Synthesis Strategies for Calothrixin B and Its Analogues
Evolution of Total Synthesis Methodologies
The journey to synthesize Calothrixin B has seen a remarkable evolution in synthetic design, driven by the need for greater efficiency and practicality.
First-Generation Approaches and Challenges
The first total synthesis of this compound was reported by Kelly and coworkers, establishing a foundational, albeit low-yielding, route. clockss.org This initial approach centered on a one-pot operation involving the treatment of quinoline-4-carboxamide with lithium tetramethylpiperidide (LiTMP) followed by the addition of N-MOM-3-formylindole, which produced the protected this compound in a modest 12% yield. clockss.org Subsequent removal of the N-MOM protecting group afforded this compound. clockss.org
Development of Efficient and High-Yielding Routes
In the years following the initial reports, a multitude of research groups have contributed to the development of more sophisticated and efficient syntheses of this compound. These advancements have focused on novel bond-forming strategies and the strategic use of catalysis to improve yields and reduce step counts.
One notable approach by Chai and coworkers utilized a Friedel-Crafts reaction and a lithiation-cyclization to form key carbon-carbon bonds. acs.org Another strategy developed by Guingant's group employed a regioselective hetero-Diels-Alder reaction as a pivotal step to construct the D-ring, forging the pentacyclic skeleton in a single operation. acs.orgclockss.org This method offered a convergent approach to the core structure. acs.org
A significant advancement was the development of syntheses that proceed without the need for protecting groups on the indole (B1671886) nitrogen, streamlining the synthetic sequence. nih.gov The evolution of these methodologies showcases a trend towards more atom-economical and step-economical approaches, making this compound and its analogues more accessible for further biological investigation.
Key Synthetic Strategies Based on Ring Closure
The construction of the pentacyclic framework of this compound can be strategically dissected by considering the formation of each of its constituent rings. Synthetic chemists have devised elegant strategies that focus on the closure of rings B, C, or D as the key bond-forming event. nih.gov
Ring B Closure Methodologies
Strategies involving the closure of Ring B as a key step often build upon a pre-existing phenanthridine (B189435) or carbazole (B46965) core. One such approach involves an intramolecular aryl-aryl coupling reaction. clockss.org For instance, a 9-anilinophenanthridine derivative can be designed to undergo cyclization to form the crucial bond that completes Ring B. clockss.org Another innovative method for Ring B closure is the use of a nitrene insertion reaction, starting from an 8-(2-nitrophenyl)phenanthridine precursor. clockss.org
Velu and coworkers reported a synthesis where the indole ring system (Rings A and B) is constructed late in the sequence on a pre-formed phenanthridine dione (B5365651) core. nih.gov This was achieved through a novel manganese triacetate-mediated oxidative free-radical reaction. nih.gov
Ring C Closure Methodologies
The closure of Ring C has been a popular and effective strategy in the total synthesis of this compound. Kelly's pioneering synthesis utilized an ortho-lithiation strategy to forge the C6a-C7 and C12a-C13 bonds, effectively constructing Ring C. acs.orgclockss.org Similarly, Chai's synthesis also focused on Ring C formation through a Friedel-Crafts reaction and a lithiation-cyclization. acs.org
Ishikura and coworkers developed a route where Ring C is cyclized in the final stages. nih.gov A key step in their synthesis is a 6π-electrocyclization of a hexatriene intermediate, facilitated by a copper(I) triflate-toluene complex. nih.govmdpi.com Nagarajan's group also targeted Ring C closure through a directed ortho-metalation reaction. nih.govmdpi.com Their approach involves coupling ethyl indole-2-carboxylate (B1230498) and quinoline-3-carboxaldehyde, followed by oxidation and an intramolecular directed o-lithiation using LiTMP to furnish this compound in a high-yielding cyclization step. nih.govmdpi.com
Dethe and colleagues reported a concise synthesis featuring a lead(IV) acetate-mediated oxidative rearrangement of an o-hydroxy aryl hydrazone, followed by a BF3·OEt2-mediated cyclization to form Ring C. nih.gov
Ring D Closure Methodologies
The formation of Ring D has also been a central theme in several synthetic approaches to this compound. Guingant's group employed a hetero-Diels-Alder reaction between a carbazole-1,4-quinone and a 2-azadiene to construct Ring D, simultaneously forming two carbon-carbon bonds. clockss.org
Hibino and coworkers utilized an allene-mediated electrocyclic reaction of a 6π-electron system to construct the indolo[2,3-a]carbazole (B1661996) core, which is then converted to this compound, implicitly forming the final ring system. nih.govclockss.org Mohanakrishnan and colleagues developed a linear synthesis where the key step is a thermal electrocyclization of a 2,3-divinylindole intermediate to afford a carbazole derivative, which is a precursor to the final pentacycle. nih.govresearchgate.net
More recently, palladium-catalyzed intramolecular C-H activation has been a powerful tool for Ring D closure. nih.gov Nagarajan's group has utilized this strategy, starting from a substituted carbazole derivative, to construct the indolophenanthridine (B24596) core. nih.gov Kumar and coworkers have also employed multiple palladium-mediated C-X/C-H cross-intramolecular coupling reactions to build the carbazole and then the final pentacyclic system. nih.gov A formal synthesis by Dethe's group also relies on a Suzuki cross-coupling and a copper-catalyzed domino reaction to assemble the core structure. psu.edu
In a unique approach, Mohanakrishnan's team reported an FeCl3-mediated domino reaction of an enamine derivative that results in the simultaneous closure of both Rings C and D in a single step. nih.govresearchgate.net
Table of Key Synthetic Strategies for this compound
| Ring Closure | Key Reaction | Research Group | Reference |
|---|---|---|---|
| Ring B | Intramolecular aryl-aryl coupling | Chai | clockss.org |
| Ring B | Nitrene insertion | Chai | clockss.org |
| Ring B | Mn(OAc)3 mediated oxidative radical reaction | Velu | nih.gov |
| Ring C | Ortho-lithiation | Kelly | acs.orgclockss.org |
| Ring C | Friedel-Crafts and lithiation-cyclization | Chai | acs.org |
| Ring C | 6π-electrocyclization | Ishikura | nih.govmdpi.com |
| Ring C | Directed o-metalation | Nagarajan | nih.govmdpi.com |
| Ring C | Pb(OAc)4-mediated oxidative rearrangement | Dethe | nih.gov |
| Ring D | Hetero-Diels-Alder reaction | Guingant | clockss.org |
| Ring D | Allene-mediated electrocyclic reaction | Hibino | nih.govclockss.org |
| Ring D | Thermal electrocyclization | Mohanakrishnan | nih.govresearchgate.net |
| Ring D | Pd-catalyzed intramolecular C-H activation | Nagarajan | nih.gov |
| Ring D | Pd-mediated C-X/C-H cross coupling | Kumar | nih.gov |
| Ring D | Suzuki coupling and Cu-catalyzed domino reaction | Dethe | psu.edu |
| Rings C & D | FeCl3-mediated domino reaction | Mohanakrishnan | nih.govresearchgate.net |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| Calothrixin A |
| This compound |
| N-MOM-3-formylindole |
| Quinoline-4-carboxamide |
| Lithium tetramethylpiperidide (LiTMP) |
| N-MOM this compound |
| 9-anilinophenanthridine |
| 8-(2-nitrophenyl)phenanthridine |
| Manganese triacetate |
| Ethyl indole-2-carboxylate |
| Quinoline-3-carboxaldehyde |
| Lead(IV) acetate (B1210297) |
| BF3·OEt2 |
| Carbazole-1,4-quinone |
| 2-azadiene |
| 2,3-divinylindole |
| Iron(III) chloride (FeCl3) |
| Copper(I) triflate |
| Palladium(II) acetate |
| Benzyl (B1604629) chloroformate |
| N-benzyl this compound |
| 9H-carbazol-4-ol |
| N-Cbz-protected 9H-carbazol-4-ol |
| 3-bromo-9H-carbazol-4-ol |
| 9-benzyl-9H-carbazol-4-ol |
| 9-benzyl-3-bromo-9H-carbazol-4-ol |
| 8-bromophenanthridine-7,10-dione |
| (2-chlorophenyl)boronic acid |
| Benzylamines |
| 8-(2-chlorophenyl)phenanthridine-7,10-dione |
| 8-bromo-7,10-dimethoxy-5-(methoxymethyl)phenanthridin-6(5H)-one |
| 2,4,5-trimethoxybenzaldehyde |
| ortho-iodoaniline |
| 9-(benzylamino)phenanthridine -7,10-dione |
| 12-benzyl-12H-indolo[3,2-j]phenanthridine-7,13-dione |
| 2-methylindole |
| N-phenylsulfonylquinocarbazoles |
| Enamines |
| 1-phenylsulfony-2-(2'-nitroaryl)-4-hydroxycarbazole-3-carbaldehydes |
| 6-formylindolo[2,3-a]carbazole |
| 4-methoxycarbazole |
| Murrayaquinone A |
| Boryl aniline |
| Brominated murrayaquinone A |
| 2,2′-bisindole-3-acetic acid |
| Indole-2-carboxaldehyde |
| 2-aminocinnamic acid |
| Indolo[3,2-j]phenanthridine quinone |
| Indolo[2,3-a]carbazole |
| 4-bromoquinoline |
| 2-alkenyl-3-iodoiodoindole |
| 5-arylthiocyclohexa-2,5-diene-1,4-diones |
| Benzo[b]benzo[2,3‐d]thiophen‐6,9‐diones |
| Tanshinone I |
| Tanshinol B |
| Tanshidiol B/C |
| 2-methylstyrene |
| Benzoquinone |
| Cyclohexene |
| Benzofuran |
| Isocaulibugulones A, B, C, D |
| Ellipticine (B1684216) |
| Mansouramycin B, D |
| 3-iminocarbazole |
| Luotonin A |
| (+)-Isopulegol |
| (R)-pulegone |
| Methallyltrimethylsilane |
| Azaindolo[3,2,1-jk]carbazoles |
| Pyrano[3,2-c]carbazole |
| Carbazomycin A |
| Staurosporinone |
| Glycozolinol |
| Glycozoline |
| 2-chloroindole-3-ynones |
| 3-hydroxycarbazoles |
| Morphine |
| Ergot alkaloids |
| Amaryllidaceae alkaloids |
Late-Stage Indole Ring Construction Strategies
A distinctive approach in the total synthesis of this compound involves the construction of the indole ring system (rings A and B) at a late stage, after the formation of the phenanthridine dione core (rings C, D, and E). This strategy is notably different from most other reported syntheses, which typically focus on forming the central quinone ring last. nih.gov
In 2014, Velu and colleagues reported a novel synthesis of Calothrixin A and B that uniquely employs this late-stage indole construction. nih.govmdpi.com The key step in their methodology is an oxidative free radical reaction mediated by manganese triacetate [Mn(OAc)₃]. nih.govmdpi.com This reaction couples a 9-(benzylamino)phenanthridine-7,10-dione intermediate with cyclohexenone to construct the final indole ring, forming the pentacyclic indolo[3,2-j]phenanthridine core of this compound in excellent yield. nih.gov The synthesis of this compound was accomplished in seven steps starting from 2,4,5-trimethoxybenzaldehyde. nih.gov This approach highlights the versatility of radical reactions in forging complex heterocyclic systems and offers a unique pathway to the calothrixin scaffold. mdpi.com
Catalytic and Mechanistic Innovations in Synthesis
The development of novel catalytic systems and a deeper understanding of reaction mechanisms have been pivotal in advancing the synthesis of this compound. These innovations have led to more efficient, step-economical, and regioselective routes to this complex natural product. Palladium-catalyzed reactions, in particular, have been extensively explored and have become a cornerstone in modern synthetic strategies toward the indolo[3,2-j]phenanthridine framework.
Palladium-Catalyzed Reactions
Palladium catalysis has provided powerful tools for constructing the intricate pentacyclic structure of this compound. Various palladium-mediated transformations have been successfully integrated into total syntheses, enabling the formation of key carbon-carbon and carbon-heteroatom bonds with high efficiency and control. These methods often serve as the key steps in the synthetic sequence, streamlining the assembly of the complex carbazole and quinoline (B57606) moieties.
Palladium-mediated intramolecular C-X/C-H cross-coupling reactions represent a significant advance in the synthesis of this compound, offering a direct and atom-economical method for ring formation. nih.gov This strategy avoids the need for pre-functionalized starting materials, such as organometallic reagents, by directly coupling a carbon-halogen (C-X) bond with a carbon-hydrogen (C-H) bond.
Kumar and coworkers described a straightforward synthesis of this compound that hinges on multiple palladium-mediated intramolecular C-X/C-H cross-coupling reactions. mdpi.com A key intermediate was cyclized using a palladium acetate [Pd(OAc)₂] catalyst with phosphine (B1218219) ligands to afford the carbazole core. mdpi.com In a subsequent step, the final pentacyclic framework was constructed via another intramolecular C-X/C-H coupling. mdpi.comnih.gov This approach enabled a concise, two-step conversion of a complex acyclic precursor into the this compound core, which was then oxidized to the final product. nih.gov
Table 1: Examples of Pd-Catalyzed C-X/C-H Cross-Coupling in this compound Synthesis
| Research Group | Key Reaction | Catalyst System | Outcome | Reference |
|---|---|---|---|---|
| Kumar et al. | Intramolecular C-X/C-H cross-coupling | Pd(OAc)₂, PCy₃, JohnPhos | Formation of carbazole derivative | mdpi.com |
| Kumar et al. | Intramolecular C-X/C-H cross-coupling | Pd(OAc)₂, PCy₃, K₂CO₃ | Construction of pentacyclic core | mdpi.comnih.gov |
Palladium-catalyzed intramolecular arylation is another powerful strategy for constructing the fused ring systems of this compound. psu.edu This reaction typically involves the formation of a new C-C bond between an aryl halide and an aromatic C-H bond within the same molecule, effectively stitching together different parts of the molecular framework.
The Nagarajan research group has successfully applied this methodology, using a palladium-catalyzed intramolecular ortho-arylation to synthesize quino[2,3-a]- and indolo[2,3-a]carbazoles, which are structurally related to the calothrixin core. uohyd.ac.in In a total synthesis of this compound, they employed a Pd-catalyzed intramolecular cross-coupling reaction via C-H activation on a substituted carbazole derivative to construct the indolophenanthridine ring system. mdpi.com This key cyclization step, forming ring D of the scaffold, demonstrates the efficacy of intramolecular arylation in building the target molecule's architecture. mdpi.com
Table 2: Pd-Catalyzed Intramolecular Arylation in this compound Synthesis
| Research Group | Key Reaction | Catalyst System | Function | Reference |
|---|---|---|---|---|
| Nagarajan et al. | Intramolecular cross-coupling via C-H activation | Palladium catalyst | Construction of the indolophenanthridine core | mdpi.compsu.edu |
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has been instrumental in the assembly of key precursors for this compound. researchgate.net This reaction is highly valued for its reliability in forming sp²-sp carbon-carbon bonds under mild conditions. researchgate.net
In a total synthesis reported by Nagarajan and Ramkumar, the Sonogashira coupling was a crucial first step in a two-step sequence to build a key ketoester intermediate. uohyd.ac.inrsc.org This intermediate was then subjected to a copper-catalyzed oxidative cyclization to forge the core structure of this compound. researchgate.netrsc.org The strategic use of the Sonogashira reaction allowed for the efficient connection of two complex fragments, setting the stage for the subsequent cyclization events. rsc.org The feasible mechanism for such syntheses often involves the initial formation of a Sonogashira adduct under palladium catalysis. rsc.org
Table 3: Application of Sonogashira Coupling in this compound Synthesis
| Research Group | Key Reaction Sequence | Catalyst System (Sonogashira) | Outcome | Reference |
|---|
The Suzuki cross-coupling reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst, has been effectively used in a formal total synthesis of this compound and its N-benzyl analogues. psu.edursc.org The reaction is widely used in the synthesis of complex natural products due to its mild conditions and the stability and low toxicity of the boronic acid reagents. psu.eduresearchgate.net
A synthesis reported by Ramkumar and Nagarajan utilized a Suzuki cross-coupling reaction between 8-bromophenanthridine-7,10-dione and (2-chlorophenyl)boronic acid. psu.edu This key C-C bond formation was achieved in high yield using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst. psu.edu The resulting coupled product served as a versatile intermediate that was further elaborated through a copper-catalyzed domino reaction with various benzylamines to generate a series of N-benzylcalothrixins, and ultimately, this compound itself after a deprotection step. psu.edu
Table 4: Application of Suzuki Cross-Coupling in this compound Synthesis
| Research Group | Key Reaction | Reactants | Catalyst System | Yield | Reference |
|---|
Table of Mentioned Compounds
| Compound Name |
|---|
| Calothrixin A |
| This compound |
| 2,4,5-trimethoxybenzaldehyde |
| 9-(benzylamino)phenanthridine-7,10-dione |
| Cyclohexenone |
| Indole |
| Quinoline |
| Carbazole |
| Palladium acetate |
| Tricyclohexylphosphine (PCy₃) |
| JohnPhos |
| Potassium carbonate (K₂CO₃) |
| Palladium trifluoroacetate (B77799) [Pd(TFA)₂] |
| 8-bromophenanthridine-7,10-dione |
| (2-chlorophenyl)boronic acid |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Benzylamine |
| N-benzylcalothrixin |
Copper-Catalyzed Cyclizations and Domino Reactions
Copper-catalyzed reactions have proven to be a valuable tool in the synthesis of this compound and its derivatives, particularly for the formation of the crucial C-N and C-C bonds that complete the pentacyclic framework. These methods often involve domino reactions, where multiple bond-forming events occur in a single pot, leading to increased efficiency.
A notable application of this strategy is in the synthesis of N-benzylcalothrixins. psu.edu This approach begins with a Suzuki cross-coupling reaction between 8-bromophenanthridine-7,10-dione and (2-chlorophenyl)boronic acid, catalyzed by a palladium complex, to form the key intermediate, 8-(2-chlorophenyl)phenanthridine-7,10-dione. psu.edu This intermediate then undergoes a copper-catalyzed domino reaction with various benzylamines. psu.edu The optimal conditions for this transformation were found to be 10 mol% copper powder and 20 mol% copper(I) oxide (CuO) as the catalyst system, with tert-butoxide as the base in N-methyl-2-pyrrolidone (NMP) as the solvent at 140°C. psu.edu This domino reaction proceeds through an Ullmann-type N-arylation followed by a C-H amination to construct the final ring and furnish the N-benzylcalothrixin derivatives in moderate to good yields. psu.edu The synthesis of this compound itself was then achieved by the N-deprotection of an N-benzyl analogue using aluminum chloride. psu.edu
Another key copper-mediated transformation is the 6π-electrocyclization of a hexatriene intermediate. mdpi.com In a synthesis reported by Ishikura, a palladium-catalyzed cross-coupling reaction is first used to generate the hexatriene system. Subsequent treatment with a copper(I) trifluoromethanesulfonate-toluene complex (Cu(OTf)₂·toluene) facilitates the crucial cyclization of the C ring to form the indolo[3,2-j]phenanthridine core. mdpi.com
A different approach utilized a sequential Sonogashira coupling and an intra/intermolecular copper-catalyzed oxidative cyclization to assemble a key ketoester intermediate, which was then converted to this compound. rsc.orgresearchgate.net
Table 1: Copper-Catalyzed Domino Synthesis of N-benzylcalothrixins psu.edu
| Entry | Benzylamine Substituent | Product | Yield (%) |
|---|---|---|---|
| 1 | H | N-benzylcalothrixin | 78 |
| 2 | 4-OCH₃ | N-(4-methoxybenzyl)calothrixin | 86 |
FeCl₃-Mediated Domino Reactions
Iron(III) chloride (FeCl₃) has been employed as an effective mediator for domino reactions in the synthesis of this compound and its analogues. figshare.comnih.gov This one-pot methodology provides a novel and efficient route to the pentacyclic system. figshare.com
Interestingly, when the same enamine intermediates are treated with copper(II) bromide (CuBr₂) in refluxing DMF, a different reaction pathway is observed, leading to the formation of 1-phenylsulfonyl-2-(2'-nitroaryl)-4-hydroxycarbazole-3-carbaldehydes in excellent yields. figshare.com This highlights the crucial role of the Lewis acid in directing the outcome of the reaction.
This FeCl₃-mediated domino reaction protocol is considered a facile and high-yielding method for accessing this compound and its diverse analogues. researchgate.netresearchgate.net
Manganese Triacetate (Mn(OAc)₃) Mediated Oxidative Radical Reactions
A distinct and innovative approach to the synthesis of this compound involves the late-stage construction of the indole ring (rings A and B) onto a pre-formed phenanthridine dione core (rings C, D, and E). mdpi.com This strategy utilizes a manganese triacetate (Mn(OAc)₃)-mediated oxidative free radical reaction as the key step. mdpi.comnih.gov
The core of this method is the reaction between a 9-(benzylamino)phenanthridine-7,10-dione and cyclohexenone in the presence of Mn(OAc)₃. nih.gov This reaction proceeds via an oxidative free radical mechanism to form the 12-benzyl-12H-indolo[3,2-j]phenanthridine-7,13-dione in excellent yield. nih.gov This strategy is unique as most other syntheses focus on forming the central benzoquinone ring at a later stage. nih.gov The use of Mn(OAc)₃ to promote the intermolecular carbon-carbon bond formation through a transient electrophilic carbon radical is a key feature of this synthesis. nih.gov
This method, originally developed for the reaction of 2-cyclohexenone with quinones, has been successfully applied to the total synthesis of this compound, which can be obtained in just seven steps from commercially available 2,4,5-trimethoxybenzaldehyde. nih.govresearchgate.net The resulting this compound can be further oxidized to Calothrixin A using m-chloroperoxybenzoic acid (m-CPBA). nih.gov
Table 2: Key Mn(OAc)₃-Mediated Oxidative Radical Cyclization nih.gov
| Reactant 1 | Reactant 2 | Reagent | Product |
|---|
Electrocyclic Reactions and Variants
Electrocyclic reactions, a class of pericyclic reactions, have been instrumental in several synthetic routes to this compound, providing a powerful method for constructing the carbazole core of the molecule. msu.edu These reactions involve the concerted cyclization of a conjugated π-electron system. msu.edu
A biomimetic approach developed by Hibino and colleagues features a key allene-mediated 6π-electrocyclic reaction. mdpi.com In this synthesis, the indolo[2,3-a]carbazole intermediate is formed through the electrocyclization of a MOM-protected compound in the presence of potassium tert-butoxide. This reaction involves the two [b]-bonds of the indole units and an in situ generated allene (B1206475) double bond. mdpi.com
Another strategy employs a thermal electrocyclic reaction of 2-nitroarylvinyl-3-phenylsulfonylvinylindoles as the key step to generate 2-nitroaryl-4-methoxy-3-methylcarbazoles. These intermediates are then converted to this compound and its analogues through oxidation and reductive cyclization. researchgate.net
Ishikura's synthesis also incorporates a 6π-electrocyclization, but in this case, it is mediated by a Cu(I)-toluene complex to cyclize a hexatriene intermediate, forming the C ring of the Calothrixin scaffold. mdpi.com
Furthermore, a synthesis involving an intramolecular Baylis-Hillman cyclization is followed by a 6π electrocyclization and dehydro-aromatization sequence to construct the core structure. researchgate.net These varied applications underscore the versatility of electrocyclic reactions in the synthesis of complex heterocyclic systems like this compound.
ortho-Lithiation Strategies
The first total synthesis of Calothrixin A and B, accomplished by Kelly's group, utilized an ortho-lithiation strategy for two key C-C bond-forming reactions. nih.govclockss.org This approach involves the deprotonation of an aromatic ring at a position ortho to a directing group, followed by reaction with an electrophile.
In this inaugural synthesis, ortho-lithiation was employed to create the C6a-C7 and C12a-C13 bonds of the pentacyclic framework. acs.org A subsequent synthesis by Chai and coworkers also incorporated a lithiation-cyclization reaction to form the C12a-C13 bond, following an initial Friedel-Crafts reaction to form the C7-C7a bond. acs.org
Another synthetic route employed a ketone-directed ortho-lithiation strategy. This was preceded by a Friedel-Crafts hydroxyalkylation. researchgate.net These strategies highlight the utility of directed ortho-metalation in the regioselective construction of the complex this compound skeleton.
Other Key Reaction Types: Friedel-Crafts, Nitrene Insertion, Diels-Alder
Beyond the previously mentioned strategies, several other powerful reaction types have been successfully employed in the synthesis of this compound and its analogues.
Friedel-Crafts Reaction: This classic electrophilic aromatic substitution has been used to form key carbon-carbon bonds. Chai's group reported a concise synthesis of this compound that utilizes a Friedel-Crafts reaction to form the C7-C7a bond. clockss.orgacs.org Another approach involved a Friedel-Crafts hydroxyalkylation followed by a ketone-directed ortho-lithiation. researchgate.net
Diels-Alder Reaction: The hetero-Diels-Alder reaction has been used as a key step to construct the D-ring of the Calothrixin scaffold. clockss.org Guingant's group developed a strategy where a [4+2] cycloaddition between a carbazole-1,4-quinone and a 2-azadiene proceeds with high regioselectivity, simultaneously forming the C6-C7a and C13a-C13b bonds. researchgate.netclockss.org This convergent approach is well-suited for preparing analogues for structure-activity relationship studies. acs.org More recently, an intramolecular Diels-Alder reaction has been used to construct cytotoxic quino[4,3-b]carbazole frameworks. acs.org
Synthesis of Structural Analogues and Derivatives
The development of various synthetic routes to this compound has enabled the preparation of a wide array of structural analogues and derivatives. figshare.comresearchgate.net This is crucial for exploring structure-activity relationships and identifying compounds with improved biological profiles.
One area of focus has been the synthesis of N-alkylated calothrixins , such as N-benzylcalothrixins, which have shown promising antimalarial activity. psu.edu A copper-catalyzed domino reaction has been developed as a facile route to a series of N-benzylcalothrixin derivatives starting from commercially available benzylamines. psu.edu
Another important class of derivatives are the thia-analogues of this compound , which have been synthesized using an FeCl₃-mediated domino reaction. unom.ac.in
Furthermore, a series of this compound analogues with substituents on the 'E' ring have been synthesized. acs.org The cytotoxicity of these compounds, along with their corresponding deoxygenated quinocarbazoles (which lack the quinone unit), has been investigated against various cancer cell lines. acs.org For instance, 3-fluorothis compound was identified as a promising drug candidate with low toxicity in animal models. acs.org Its deoxygenated derivative, 4-fluoroquinocarbazole, showed potent cytotoxicity against the NCI-H460 cell line. acs.org
The synthesis of these diverse analogues often utilizes the same key reactions developed for the total synthesis of the natural product, such as FeCl₃-mediated domino reactions and thermal electrocyclizations. researchgate.net The ability to readily access these derivatives is essential for advancing our understanding of the therapeutic potential of the Calothrixin scaffold. researchgate.net
Table 3: Selected this compound Analogues and their Synthetic Strategy
| Analogue/Derivative | Key Synthetic Strategy | Reference |
|---|---|---|
| N-benzylcalothrixins | Copper-catalyzed domino reaction | psu.edu |
| Thia-analogues of this compound | FeCl₃-mediated domino reaction | unom.ac.in |
| E-ring substituted this compound analogues | FeCl₃-mediated domino reaction / Thermal electrocyclization | researchgate.netacs.org |
Design and Synthesis of N-alkylated Analogues
Modification of the indole nitrogen (N-12) of the this compound scaffold has been a key strategy for generating analogues. Researchers have developed several methods to introduce alkyl and benzyl groups at this position.
One prominent approach is a biomimetic synthesis that features an allene-mediated electrocyclic reaction of a 6π-electron system. nih.gov This method was used to produce this compound and a series of other N-alkyl-calothrixins. nih.gov The antimalarial activity of these compounds was evaluated, revealing that while all tested N-alkylated analogues showed activity, substitution on the indole nitrogen generally led to a decrease in potency compared to Calothrixin A and B. nih.gov
| Compound | Antimalarial Activity IC₅₀ (nM) nih.gov |
| This compound | 120 |
| Calothrixin A | 185 |
| N-methyl-calothrixin B | 6400 |
| N-ethyl-calothrixin B | 4800 |
| N-propyl-calothrixin B | 3300 |
| N-butyl-calothrixin B | 2400 |
A separate, facile route has been developed for the synthesis of N-benzylcalothrixins. psu.edu This strategy involves a Suzuki cross-coupling reaction followed by a copper-catalyzed domino reaction. psu.edu The process utilizes commercially available benzylamines, (2-chlorophenyl)boronic acid, and 8-bromophenanthridine-7,10-dione to generate a range of N-benzyl analogues in moderate to good yields. psu.edu The N-benzyl group can then be removed via N-deprotection to yield the parent this compound, completing a formal total synthesis. psu.edu
| Starting Benzylamine | Product | Yield (%) psu.edu |
| Benzylamine | N-benzylcalothrixin | 86 |
| 4-Methoxybenzylamine | N-(4-methoxybenzyl)calothrixin | 78 |
| 4-Chlorobenzylamine | N-(4-chlorobenzyl)calothrixin | 72 |
| 4-(Trifluoromethyl)benzylamine | N-(4-(trifluoromethyl)benzyl)calothrixin | 65 |
| 2-Methoxybenzylamine | N-(2-methoxybenzyl)calothrixin | 46 |
Deoxygenated Quinocarbazoles
Another major direction in analogue synthesis involves the modification of the quinone moiety, leading to deoxygenated quinocarbazoles. acs.org A series of these analogues, which lack the characteristic quinone unit of this compound, have been synthesized and evaluated for their biological activity. acs.orgnih.gov
The synthesis of these compounds allows for an investigation into the role of the quinone ring in the bioactivity of the parent molecule. colab.ws Research has shown that these deoxygenated structures can still exhibit significant biological effects. acs.orgcolab.ws For instance, the deoxygenated quinocarbazoles 21a and 25a were found to inhibit the catalytic activity of human topoisomerase II. acs.orgcolab.ws Furthermore, the 4-fluoroquinocarbazole analogue 21b was identified as a highly potent cytotoxic agent against the NCI-H460 cancer cell line, with a GI₅₀ value of just 1 nM. acs.orgcolab.ws These findings indicate that the quinone functionality is not strictly essential for potent bioactivity and that the deoxygenated carbazole core is a promising scaffold for further development. colab.ws Spectral studies have suggested that these quinocarbazoles bind to DNA through an intercalative mode. acs.org
| Compound | Key Research Finding | Reference |
| Quinocarbazole 21a | Inhibited catalytic activity of human topoisomerase II | colab.ws, acs.org |
| Quinocarbazole 25a | Inhibited catalytic activity of human topoisomerase II | colab.ws, acs.org |
| 4-Fluoroquinocarbazole 21b | Potent cytotoxicity (GI₅₀ = 1 nM in NCI-H460 cells); induced extensive DNA damage | colab.ws, acs.org |
Substituted 'E' Ring Analogues
Substitution on the 'E' ring of the this compound framework represents another fruitful avenue for generating novel analogues. acs.org A series of this compound analogues with various substituents on this terminal aromatic ring have been synthesized to probe how these modifications affect cytotoxicity and DNA interaction. colab.wsresearchgate.net
One of the most notable findings from this line of research is the enhanced activity of fluorinated analogues. plos.org Specifically, the introduction of a fluorine atom at the 3-position of the E-ring to create 3-fluorothis compound (15h) resulted in a compound with a superior cytotoxic profile. plos.org Its ability to cause DNA cleavage was found to be comparable to that of the more potent natural product, Calothrixin A. acs.orgcolab.ws This analogue, along with Calothrixin A and 4-fluoroquinocarbazole 21b, was shown to induce extensive DNA damage, leading to apoptotic cell death. acs.org The success of this substitution highlights the potential for tuning the electronic properties of the 'E' ring to enhance the biological activity of the calothrixin scaffold. plos.org
Isothiathis compound and Related Structures
To further explore the structural requirements for bioactivity, isosteric analogues of this compound have been designed where the indole nitrogen is replaced by a sulfur atom. nih.gov This modification leads to the thia-analogue, Thiathis compound (SCAB 1) . nih.govresearchgate.net While Thiathis compound itself showed cytotoxic properties inferior to the parent this compound, a simple isomerization reaction yielded Isothiathis compound (SCAB 4) , which demonstrated significantly superior anti-cancer potency. nih.govresearchgate.net
The synthesis of these sulfur-containing isosteres is beneficial for identifying more active and specific cytotoxic agents. nih.gov The introduction of the sulfur atom alters the size, shape, and electronic characteristics of the heterocyclic core, which can influence interactions with biological targets. nih.gov Further modifications, such as the substitution of a fluorine atom onto the E-ring or A-ring of Isothiathis compound, have also been explored, resulting in compounds like SCAB 6 and SCAB 11 , respectively. plos.orgnih.govresearchgate.net Isothiathis compound analogues have been shown to induce apoptotic cell death in cancer cells through the induction of irreversible DNA damage. nih.gov
| Compound Name | Structural Description | Key Research Finding |
| Thiathis compound (SCAB 1) | Sulfur isostere of this compound (S replaces N-12) | Inferior cytotoxicity compared to this compound. nih.gov |
| Isothiathis compound (SCAB 4) | Isomer of Thiathis compound | Superior anti-cancer potency compared to Thiathis compound. nih.gov |
| SCAB 6 | Fluorine atom on the E-ring of Isothiathis compound | Potent cytotoxic agent. nih.govresearchgate.net |
| SCAB 11 | Fluorine atom on the A-ring of Isothiathis compound | Potent cytotoxic agent. nih.govresearchgate.net |
Biological Activities and Molecular Mechanisms of Action
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
Calothrixin B, a natural product isolated from Calothrix cyanobacteria, demonstrates significant antiproliferative and cytotoxic effects against a variety of cancer cell lines. researchgate.netmdpi.com Its activity is a subject of ongoing research to understand its potential as a chemotherapeutic agent.
This compound has been evaluated against a wide array of human cancer cell lines, showing potent growth-inhibitory effects. researchgate.netmdpi.com Its efficacy has been documented in cell lines derived from cervical cancer (HeLa), colon cancer (HCT-116), lung cancer (NCI-H460, A549), leukemia (Jurkat, HEL, K562), breast cancer (MCF-7), liver cancer (HepG2), and murine macrophage cancer (P388). researchgate.netmdpi.comf1000research.comnih.govx-mol.netsemanticscholar.orgnih.govredalyc.org
Specific inhibitory concentrations highlight its potency. Against the HeLa human cervical cancer cell line, this compound has reported IC₅₀ values of 350 nM and EC₅₀ values of 0.25 µM (250 nM). f1000research.comnih.gov In the HCT-116 colon cancer cell line, it displayed an IC₅₀ value of 0.32 µM. researchgate.netmdpi.com Furthermore, it showed moderate activity against the P388 murine cancer cell line with an EC₅₀ of 9 µM. nih.gov
Derivatives and analogues of this compound have also shown potent cytotoxicity. For instance, a derivative known as L20 was effective against erythroleukemia cell lines, with IC₅₀ values of 1.10 µM in HEL cells and 5.46 µM in K562 cells. redalyc.org Analogues of this compound have demonstrated significant activity against the NCI-H460 lung cancer and MCF-7 breast cancer cell lines, with GI₅₀ and ED₅₀ values in the nanomolar range. researchgate.netsemanticscholar.orgresearchgate.net
| Compound | Cell Line | Cancer Type | Measurement | Concentration (µM) | Source |
|---|---|---|---|---|---|
| This compound | HeLa | Cervical Cancer | IC₅₀ | 0.35 | f1000research.com |
| This compound | HeLa | Cervical Cancer | EC₅₀ | 0.25 | nih.gov |
| This compound | HCT-116 | Colon Cancer | IC₅₀ | 0.32 | researchgate.netmdpi.com |
| This compound | P388 | Murine Macrophage Cancer | EC₅₀ | 9.0 | nih.gov |
| L20 (Derivative) | HEL | Erythroleukemia | IC₅₀ | 1.10 | redalyc.org |
| L20 (Derivative) | K562 | Chronic Myelogenous Leukemia | IC₅₀ | 5.46 | redalyc.org |
| Isothiathis compound (Analogue) | MCF-7 | Breast Cancer | GI₅₀ | 0.22 - 1.9 | semanticscholar.org |
| Deoxygenated Derivative | NCI-H460 | Lung Cancer | GI₅₀ | 0.001 | researchgate.net |
The cytotoxic effects of this compound are consistently reported to be concentration-dependent. mdpi.comf1000research.com Studies show that as the concentration of this compound increases, the inhibition of cancer cell proliferation also increases. f1000research.comsemanticscholar.org This dose-dependent relationship has been observed in its activity against both human cancer cells, such as the HeLa line, and in its antimalarial capacity. mdpi.comf1000research.com Similarly, its synthetic derivatives, like L20, have been shown to induce cell death in a dose- and time-dependent manner in HEL leukemia cells. redalyc.org The clonogenic survival of cancer cells, which measures long-term growth effects, is also inhibited in a dose-dependent manner by this compound analogues. semanticscholar.org
Antimalarial Activity
Initial discovery of this compound identified its potent activity against the malaria parasite Plasmodium falciparum. mdpi.comf1000research.com This activity extends to chloroquine-resistant strains, making it a compound of interest for developing new antimalarial drugs. researchgate.netf1000research.com
This compound effectively inhibits the growth of the chloroquine-resistant FCR-3 strain of P. falciparum in a dose-dependent manner. f1000research.com Different studies have reported IC₅₀ values of 120 nM and 180 nM for this compound against this strain, confirming its potent antiplasmodial properties. f1000research.comresearchgate.net Its efficacy against drug-resistant malaria strains underscores its potential as a lead compound in antimalarial research. f1000research.comx-mol.net
| Compound | Organism | Strain | Measurement | Concentration (nM) | Source |
|---|---|---|---|---|---|
| This compound | Plasmodium falciparum | FCR-3 (Chloroquine-resistant) | IC₅₀ | 120 | f1000research.comresearchgate.net |
| This compound | Plasmodium falciparum | FCR-3 (Chloroquine-resistant) | IC₅₀ | 180 | f1000research.com |
Cellular and Molecular Mechanisms of Action
Research into the molecular basis of this compound's bioactivity indicates that its primary target is the cell's genetic material. The observed cytotoxic effects are largely attributed to its interaction with DNA.
A significant body of evidence points to DNA damage as a core mechanism of this compound's action. researchgate.net Its analogues have been shown to cause extensive and irreversible DNA damage, which subsequently leads to apoptotic cell death. researchgate.netsemanticscholar.orgmdpi.com The induction of cell cycle arrest in the G2/M phase is considered an indicator of intracellular DNA damage. f1000research.com Further supporting this, a derivative of this compound known as L20 was found to increase the expression of phospho-γ-H2A.X, a known marker for DNA damage. redalyc.org
Spectroscopic studies suggest that this compound and its analogues interact directly with DNA through groove binding. semanticscholar.orgmdpi.com Molecular modeling indicates a preferential binding to the AT-rich regions within the minor groove of the DNA helix. semanticscholar.orgmdpi.com Additionally, related compounds have demonstrated an intercalative mode of binding, suggesting that this compound may also function by inserting itself between the base pairs of the DNA, leading to cleavage and disruption of DNA processes. researchgate.net
Cell Cycle Modulation
By inducing DNA damage, this compound activates cellular checkpoints that halt the cell cycle, preventing the propagation of damaged DNA to daughter cells.
Several studies have shown that this compound and its derivatives can induce cell cycle arrest in the G0/G1 phase. nih.gov For instance, a derivative of this compound, H-107, was found to arrest HEL cells in the G0/G1 phase. nih.gov Similarly, this compound itself has been shown to arrest pancreatic cancer cells in the G1 phase. researchgate.net This arrest prevents the cell from entering the S phase, where DNA replication occurs, thereby halting proliferation.
In some cell types, this compound and its analogues have been observed to cause an arrest in the S phase of the cell cycle. An isothiathis compound analogue, SCAB 4, caused an accumulation of HCT116 colon cancer cells in the S and G2/M phases. nih.gov This S phase arrest is often a direct consequence of DNA damage, as the cell attempts to repair the damage before continuing with DNA replication. nih.gov
| Compound Name | Chemical Class |
| Calothrixin A | Pentacyclic indolophenanthridine (B24596) |
| This compound | Pentacyclic indolophenanthridine |
| Camptothecin | Quinoline-based alkaloid |
| Chloroquine | Quinoline (B57606) derivative |
| Ellipticine (B1684216) quinone | Pyridocarbazole |
| Menadione | Naphthoquinone |
| Nocodazole | Benzimidazole derivative |
G2/M Phase Arrest
This compound and its analogs have been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines. sci-hub.stnih.govresearchgate.net This arrest prevents the cell from entering mitosis, thereby inhibiting cell division and proliferation.
A derivative of this compound, known as L20, was found to cause a dose- and time-dependent arrest of HEL (human erythroleukemia) cells in the G2/M phase. sci-hub.st This was confirmed through flow cytometry analysis. sci-hub.st Western blot analysis further revealed the molecular underpinnings of this cell cycle arrest, showing an increase in the levels of the cell cycle regulator p27, and G2/M regulatory molecules such as cyclin B1, CDK1, and p-CDK1. sci-hub.st Concurrently, a decrease in the levels of p-CDC25C was observed. sci-hub.st The inhibition of the MAPK/ERK pathway by L20 is believed to lead to the inhibition of p-CDC25C, resulting in an accumulation of cyclins and subsequent G2/M arrest. sci-hub.st
Similarly, isothiathis compound analogues have been observed to cause an accumulation of HCT116 colon cancer cells in the S and G2/M phases of the cell cycle. plos.org
| Cell Line | Compound | Effect on Cell Cycle | Key Molecular Changes |
| HEL | L20 (this compound analog) | G2/M phase arrest | ↑ p27, ↑ Cyclin B1, ↑ CDK1, ↑ p-CDK1, ↓ p-CDC25C |
| HCT116 | Isothiathis compound analogues | S and G2/M phase arrest | - |
Apoptosis Induction
A primary mechanism through which this compound and its derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. sci-hub.stnih.govresearchgate.netplos.org
Studies on the this compound analog L20 demonstrated its ability to induce dose- and time-dependent cell death in HEL leukemia cells. sci-hub.st This apoptotic effect is a key focus of cancer chemotherapeutics as it allows for the targeted destruction of malignant cells. sci-hub.st Similarly, isothiathis compound analogues have been shown to cause apoptotic cell death in HCT116 colon cancer cells. plos.org In pancreatic cancer cells, this compound has also been found to induce apoptosis. researchgate.netnih.gov
Mitochondrial Damage and Caspase Cascade Activation
The induction of apoptosis by this compound derivatives is often mediated through the intrinsic, or mitochondrial, pathway. sci-hub.st This pathway involves damage to the mitochondria, leading to the release of pro-apoptotic factors and the subsequent activation of a cascade of enzymes called caspases. sci-hub.stscielo.org.ar
The this compound analog L20 was found to cause a loss of mitochondrial membrane potential (MMP) in HEL cells. sci-hub.st This mitochondrial damage leads to the release of cytochrome c from the mitochondria into the cytoplasm. sci-hub.stresearchgate.net Cytochrome c then participates in the formation of the apoptosome, which activates the caspase cascade, ultimately leading to the execution of apoptosis. sci-hub.stscielo.org.ar The activation of the caspase family of proteins was confirmed to be a crucial part of the L20-induced apoptosis in HEL cells. sci-hub.st
Another this compound derivative, H-107, also induced apoptosis in HEL cells by damaging mitochondria and activating the caspase cascade. nih.gov
Reactive Oxygen Species (ROS) Generation
The generation of reactive oxygen species (ROS) is another important mechanism by which this compound and its analogs induce apoptosis. sci-hub.stresearchgate.net ROS are highly reactive molecules that can cause significant damage to cellular components, including mitochondria, DNA, and proteins. nih.gov
The this compound analog L20 was observed to induce the accumulation of ROS in HEL cells. sci-hub.stresearchgate.net This excessive accumulation of ROS can lead to mitochondrial damage, contributing to the initiation of the intrinsic apoptotic pathway. sci-hub.st The quinone structure within this compound is thought to facilitate redox cycling, a process that can generate ROS and contribute to DNA damage and apoptosis. nih.gov
Inhibition of RNA Synthesis in Bacteria
In addition to its anticancer activities, Calothrixin A, a related compound, has demonstrated antibacterial properties by inhibiting RNA synthesis in bacteria. mdpi.comoup.com
Specifically, Calothrixin A was found to inhibit Escherichia coli RNA polymerase. oup.comnih.gov The inhibition was determined to be competitive with respect to ATP and non-competitive with respect to UTP. oup.comnih.gov The inhibitory constant (Ki) for Calothrixin A with ATP as the variable substrate was 0.23 ± 0.11 mM. oup.com The effectiveness of the inhibition was found to be greater when the compound was added to the assay before the DNA template. oup.com It is suggested that in addition to RNA polymerase, other cellular targets may be involved in the antibacterial action of Calothrixin A. oup.comnih.gov
| Bacterium | Compound | Target | Mechanism of Inhibition | Ki (ATP as variable) |
| Escherichia coli | Calothrixin A | RNA Polymerase | Competitive with ATP, Non-competitive with UTP | 0.23 ± 0.11 mM |
Signaling Pathway Modulation
This compound and its derivatives can modulate various intracellular signaling pathways, which plays a crucial role in their biological activities. plos.orgresearchgate.net
JAK2-STAT3 Signaling Pathway Inhibition
The Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) signaling pathway is often overactive in various cancers, including pancreatic cancer, and plays a significant role in tumor cell proliferation, survival, and migration. researchgate.net this compound has been identified as a potential inhibitor of this pathway. researchgate.netnih.gov
Molecular docking and dynamics simulations have shown that this compound can stably bind to the JAK2 protein, forming hydrogen bonds with specific amino acids such as Asp 994, Leu 855, and Arg 980. researchgate.netnih.gov Experimental studies using Western blot analysis have confirmed that this compound inhibits the activity of the JAK2-STAT3 signaling pathway in pancreatic cancer cells. researchgate.netnih.gov This inhibition contributes to the observed G1 phase cell cycle arrest, induction of apoptosis, and significant inhibition of cell migration in these cells. researchgate.netnih.gov
ERK/Ras/Raf/MEK Signaling Pathway Inhibition
The ERK/Ras/Raf/MEK signaling pathway is a critical cascade in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in various cancers. This compound and its derivatives have been investigated for their potential to interfere with this pathway.
Research has focused on synthetic derivatives of this compound to enhance its anticancer activity. One such derivative, H-107, has demonstrated significant inhibitory effects on the proliferation of human erythroleukemia (HEL) cells. berkeley.edunih.gov The mechanism of action for H-107 was found to involve the direct modulation of the ERK/Ras/Raf/MEK signaling pathway. berkeley.edu Studies using Western blot analysis revealed that treatment with H-107 led to a downregulation in the protein levels of key components of this cascade, including Ras, phosphorylated Raf (p-Raf), phosphorylated MEK (p-MEK), and phosphorylated ERK (p-ERK). nih.gov
The inhibition of this pathway by the this compound derivative contributes to its pro-apoptotic effects. When HEL cells were pretreated with a known ERK inhibitor, U0126, the apoptosis-inducing effect of H-107 was enhanced, further confirming that the compound exerts its activity through the ERK/Ras/Raf/MEK signaling pathway. nih.gov Another analog of this compound, L20, also showed downregulation of p-ERK in its mechanism of action against HEL cells. researchgate.net These findings highlight that the this compound scaffold is a promising base for developing inhibitors that target this key oncogenic pathway. berkeley.edu
Table 1: Effect of this compound Derivative (H-107) on ERK/Ras/Raf/MEK Pathway Proteins
| Protein Target | Observed Effect | Cellular Outcome |
|---|---|---|
| Ras | Downregulated | Inhibition of signal transduction |
| p-Raf | Downregulated | Inhibition of downstream kinase activation |
| p-MEK | Downregulated | Inhibition of downstream kinase activation |
| p-ERK | Downregulated | Inhibition of cell proliferation, Induction of apoptosis |
Redox Cycling Mechanisms and Electrochemical Properties
The bioactivity of this compound is closely linked to its quinone structure, which facilitates redox cycling—a process implicated in the generation of reactive oxygen species (ROS). researchgate.netnih.gov This mechanism is a proposed mode of cytotoxic action for many quinone-containing compounds. researchgate.net In redox cycling, the quinone moiety of this compound undergoes a one-electron reduction, often catalyzed by intracellular reductases, to form a semiquinone radical. researchgate.net This radical can then react with molecular oxygen to regenerate the parent quinone, producing a superoxide (B77818) radical in the process. This futile cycle generates significant oxidative stress, leading to cellular damage, including DNA damage and apoptosis. researchgate.netspringernature.com
Electrochemical studies have been conducted to understand the redox behavior of this compound and its analogs. nih.govresearchgate.net These analyses show that this compound exhibits an electrochemically reversible one-electron reduction to its corresponding semiquinone in DMSO solution. researchgate.net The potential at which this reduction occurs is a key electrochemical property.
Studies comparing the bioactivity and reduction potentials of this compound and related quinones have sought to establish a structure-activity relationship. nih.gov While a direct linear correlation between the reduction potentials and biological activity (measured as EC₅₀ values) was not found, a significant threshold was identified. Potently active quinones, including this compound, with EC₅₀ values below 1.6 µM, were all found to be readily reduced to their semiquinones. nih.gov These active compounds displayed half-wave potential (E₁/₂) values more positive than -0.5 V versus the standard hydrogen electrode (SHE), indicating a greater ease of reduction. nih.gov This suggests that while a favorable reduction potential is necessary for the biological activity mediated by redox cycling, it is not the sole determining factor. nih.gov The structure of the entire molecule, particularly the tetracyclic quinone framework, plays a crucial role. researchgate.net
Table 2: Electrochemical Properties of Selected Quinones
| Compound | Reduction Potential (E₁/₂) vs SHE | Biological Activity (EC₅₀ in µM) |
|---|---|---|
| This compound | > -0.5 V | < 1.6 µM |
| Calothrixin A | > -0.5 V | < 1.6 µM |
| Menadione | > -0.5 V | < 1.6 µM |
Structure Activity Relationship Sar Studies
Identification of Essential Structural Features for Bioactivity
The bioactivity of Calothrixin B is intrinsically linked to its complex, planar pentacyclic framework. mdpi.com Comparative studies have demonstrated that the integrity of the fused A–D ring system is a primary requirement for its potent cytotoxic effects, particularly against human HeLa cancer cells. mdpi.comnih.govanu.edu.au
The importance of the tetracyclic core is evident when comparing this compound to its simpler analogues. The removal of the indole (B1671886) 'E' ring to form indolophenanthrene-7,13-dione results in a significant drop in potency. mdpi.com Further simplification by removing the 'A' ring to give benzocarbazoledione leads to an additional decrease in activity. mdpi.comanu.edu.au The complete loss of the extended ring system, as seen in the inactive carbazole-1,4-dione, underscores the necessity of the larger, fused structure for significant biological function. mdpi.com Studies also found that uncyclized precursors of these analogues were inactive, confirming that the planar, cyclized tetracyclic quinone structure is essential. mdpi.com
Furthermore, the heteroatoms within the ring system play a critical role. The nitrogen atom in the 'D' ring (the quinoline (B57606) portion) is particularly important for cytotoxicity. mdpi.comanu.edu.au When this nitrogen is absent, as in the case of indolophenanthrene-7,13-dione, a notable decrease in activity against HeLa cells is observed compared to this compound. anu.edu.au
Impact of Substituents on the 'E' Ring
While the core ring structure is paramount, modifications to the peripheral 'E' ring (the indole moiety) can modulate the bioactivity of this compound. Initial studies comparing this compound with ellipticine (B1684216) quinone, which lacks the 'E' ring but is structurally similar, showed comparable activities. mdpi.com This suggested that the 'E' ring itself might play a limited role in dictating the compound's fundamental bioactivity. mdpi.com
However, subsequent research has revealed that specific substitutions on this ring can significantly enhance potency. A noteworthy example is the synthesis of a 3-fluoro substituted analogue of this compound (3-fluorothis compound). nih.gov This single fluorine atom addition to the 'E' ring resulted in a compound with a superior cytotoxic profile, comparable to that of the more potent Calothrixin A. nih.govnih.gov In one study, 3-fluorothis compound demonstrated a GI₅₀ (50% growth inhibition) of just 1 nM against the NCI-H460 human lung cancer cell line, identifying it as a promising drug candidate. nih.govacs.org
Conversely, substitutions on the indole nitrogen (position 12) have been shown to be detrimental to activity. The addition of various N-alkyl groups to the indole nitrogen of this compound led to a decrease in its antimalarial activity. mdpi.com Similarly, introducing a methoxymethyl (MOM) protecting group on the indole nitrogen also diminished its cytotoxic potency against HeLa cells. mdpi.com
Role of Quinone Moiety in Biological Function
The quinone moiety, located in the 'C' ring of this compound, is a critical functional group for its biological activity. mdpi.comresearchgate.net One of the primary mechanisms of action for quinone-containing compounds is their ability to undergo redox cycling. mdpi.comresearchgate.net In this process, the quinone is reduced to a semiquinone radical, which can then react with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. mdpi.comresearchgate.net This generation of ROS can induce significant cellular stress and cause DNA damage, ultimately leading to apoptosis (programmed cell death). researchgate.netacs.org
The essential nature of the quinone was confirmed through the synthesis and evaluation of deoxygenated analogues of this compound. nih.govacs.org These analogues, which lack the quinone's carbonyl groups, were found to be significantly less active or inactive, demonstrating that the quinone unit is indispensable for cytotoxicity. nih.gov
Comparative Analysis with Related Quinones and Carbazoles
A comparative analysis of this compound against simpler, structurally related quinones and carbazoles provides clear insights into its structure-activity relationship. These studies highlight the importance of the complete pentacyclic system for achieving high potency and selectivity, particularly against HeLa human cervical cancer cells. mdpi.comanu.edu.au
This compound is the most potent compound against HeLa cells among its simplified analogues. anu.edu.au As shown in the table below, removing the 'E' ring to create indolophenanthrenedione (7) reduces activity by six-fold. anu.edu.au Further simplification to the tetracyclic benzocarbazoledione (8) causes another slight decrease in activity. anu.edu.au A more drastic loss of potency is seen with the tricyclic compounds; murrayaquinone A (10) and the even simpler 2-methylcarbazoledione (11) are significantly less active, and carbazoledione (9) is completely inactive against HeLa cells. mdpi.comanu.edu.au This demonstrates that the fused rings A-D are necessary for potent cytotoxicity. mdpi.comnih.gov
The analysis also reveals cell-line specific differences. For the P388 murine leukemia cell line, the trend is not consistent, with the smaller analogues 2-methylcarbazoledione (11) and murrayaquinone A (10) showing greater activity than this compound. anu.edu.au This highlights the selectivity of this compound, which is approximately 38 times more active against HeLa cells than P388 cells. nih.govanu.edu.au Furthermore, this compound is nearly ten times more active against HeLa cancer cells than against non-cancerous CV-1 cells, indicating a degree of selective toxicity. nih.govanu.edu.au In contrast, indolophenanthrenedione (7) and benzocarbazoledione (8) display even greater selectivity, being active against HeLa cells while showing no measurable activity against P388 and CV-1 cells. anu.edu.au
Table 1: Cytotoxicity of this compound and Related Analogues
| Compound | Core Structure | EC₅₀ HeLa (μM) | EC₅₀ P388 (μM) | EC₅₀ CV-1 (μM) |
|---|---|---|---|---|
| This compound | Indolo[3,2-j]phenanthridine | 0.25 | 9.0 | 2.4 |
| Indolophenanthrenedione | Indolophenanthrene | 1.5 | >50 | >50 |
| Benzocarbazoledione | Benzocarbazole | 1.8 | >50 | >50 |
| Murrayaquinone A | Carbazole (B46965) | 13.0 | 2.3 | 7.0 |
| 2-Methylcarbazoledione | Carbazole | 7.0 | 1.0 | 1.7 |
| Carbazoledione | Carbazole | Inactive | Inactive | Inactive |
| Isoquinolinedione | Isoquinoline | 12.0 | 9.0 | >50 |
Table 2: Bioactivity of this compound and Substituted Analogues
| Compound | Modification | Bioactivity (Cell Line) |
|---|---|---|
| This compound | Unsubstituted | EC₅₀: 0.24-0.25 μM (HeLa) mdpi.comanu.edu.au |
| 3-Fluorothis compound | Fluoro group on 'E' Ring | GI₅₀: 1 nM (NCI-H460) nih.gov |
| N-MOM-Calothrixin B | MOM group on Indole N | EC₅₀: 0.42 μM (HeLa) mdpi.com |
| N-Alkyl Calothrixins | Alkyl groups on Indole N | Decreased antimalarial activity mdpi.com |
| Ellipticine quinone | Lacks 'E' ring | EC₅₀: 0.15 μM (HeLa) mdpi.com |
Analytical Methodologies in Calothrixin B Research
Techniques for Quantification and Detection
The accurate quantification and sensitive detection of Calothrixin B are foundational to its study, enabling researchers to understand its biosynthesis, stability, and activity. While specific, detailed protocols for this compound are not always published, the principles of standard analytical techniques are routinely applied.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the separation and purification of this compound from complex mixtures, such as crude extracts of Calothrix cyanobacteria. nih.gov The technique's high resolving power allows for the isolation of this compound from its analogs and other co-occurring metabolites. nih.gov
In a typical HPLC workflow, a reversed-phase column, such as a C18 column, is often employed. maastrichtuniversity.nl The separation is achieved by using a mobile phase consisting of a mixture of water and an organic solvent, like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve peak shape. maastrichtuniversity.nlnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate compounds with a wide range of polarities. nih.gov Detection is typically carried out using a UV-Vis or a Diode Array Detector (DAD), which monitors the absorbance at specific wavelengths. nih.gov While exact retention times are specific to the column, mobile phase, and other chromatographic conditions, this method allows for the reproducible quantification of this compound by comparing its peak area to that of a known standard. nih.gov
Ultraviolet-Visible Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the detection and characterization of this compound. nih.gov This method is based on the principle that molecules with chromophores, such as the extensive conjugated system of quinoline (B57606), quinone, and indole (B1671886) moieties in this compound, absorb light in the UV-Vis region of the electromagnetic spectrum. nih.gov
The UV-Vis spectrum of a compound provides information about its electronic transitions and can serve as a fingerprint for identification. researchgate.netcore.ac.uk When coupled with HPLC, a UV-Vis detector allows for the selective detection of this compound as it elutes from the column. nih.gov By measuring the absorbance at a specific wavelength (λmax) where the compound exhibits maximum absorption, a quantitative analysis can be performed based on the Beer-Lambert law. This approach is valuable for determining the concentration of this compound in solutions and for monitoring its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. abertay.ac.uk The sample is first vaporized and separated based on its boiling point and interactions with the stationary phase in the GC column. celignis.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for definitive identification. celignis.com
While GC-MS is a cornerstone in metabolomics for analyzing a wide range of small molecules, its direct application to this compound is likely limited due to the compound's high molecular weight and low volatility. abertay.ac.uk Thermally labile compounds may also degrade in the high temperatures of the GC injector. However, with appropriate derivatization techniques to increase volatility and thermal stability, GC-MS could potentially be employed for the analysis of this compound or its degradation products.
Quantitative Nuclear Magnetic Resonance (NMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that can determine the concentration or purity of a substance without the need for an identical standard for calibration. univ-nantes.fr The principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. univ-nantes.fr
For the quantification of this compound, a known amount of an internal standard is added to the sample. By comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a signal from the internal standard, the exact concentration of this compound can be calculated. univ-nantes.fr The availability of 1D NMR spectra for this compound is a prerequisite for developing a qNMR method. nih.gov This technique is highly accurate and reproducible, making it a valuable tool for the precise quantification of this complex natural product. univ-nantes.fr
In Vitro Biological Assay Methodologies
To understand the biological effects of this compound, particularly its potential as an anticancer agent, researchers employ a variety of in vitro assays. These assays are crucial for determining the compound's cytotoxicity and its effects on cell proliferation.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. The assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
In the context of this compound research, the MTT assay has been instrumental in quantifying its cytotoxic and antiproliferative effects on various cancer cell lines. In these studies, cancer cells are treated with varying concentrations of this compound for a specified period. The subsequent measurement of formazan production allows for the determination of the compound's inhibitory concentration (IC50) or effective concentration (EC50), which is the concentration required to inhibit cell growth or viability by 50%.
Several studies have utilized the MTT assay to evaluate the anticancer potential of this compound. For instance, its cytotoxicity has been demonstrated against human cervical cancer (HeLa) cells, with reported EC50 and IC50 values in the nanomolar range. nih.govnih.gov Further research has expanded on these findings, comparing the activity of this compound against different cell lines, including murine P388 macrophage cancer cells and non-cancerous simian CV-1 cells, to assess its selectivity. nih.gov
| Cell Line | Cell Type | Value Type | Concentration (µM) | Reference |
|---|---|---|---|---|
| HeLa | Human Cervical Cancer | EC50 | 0.24 | nih.gov |
| HeLa | Human Cervical Cancer | IC50 | 0.35 | nih.gov |
| P388 | Murine Macrophage Cancer | EC50 | 9 | nih.gov |
| CV-1 | Simian Kidney (Non-cancerous) | EC50 | 2.4 | nih.gov |
These results highlight the potent and somewhat selective anticancer activity of this compound, with significantly higher potency observed against HeLa cells compared to P388 and CV-1 cells. nih.gov
Flow Cytometry for Cell Cycle Analysis and Apoptosis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In this compound research, it is instrumental in determining the compound's effects on the cell cycle and its ability to induce apoptosis (programmed cell death).
Studies on this compound and its analogs have demonstrated significant impacts on cell cycle progression. For instance, this compound has been observed to cause an arrest in the G1 phase of the cell cycle at a concentration of 0.1 µM in CEM leukemia cells. nih.gov In contrast, higher concentrations of Calothrixin A and its N-methylated derivative led to an accumulation of cells in both the S and G2/M phases. nih.gov These cell cycle effects were found to be more readily reversible upon removal of the compounds compared to the effects of camptothecin, a well-known topoisomerase I inhibitor. nih.gov
A derivative of this compound, known as L20, has been shown to induce G2/M phase cell cycle arrest in HEL (human erythroleukemia) cells in a time- and dose-dependent manner. nih.gov This arrest is a crucial precursor to the induction of apoptosis.
Flow cytometry is also employed to quantify apoptosis by using markers such as Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Treatment of HEL cells with the this compound analog L20 resulted in a significant, dose-dependent increase in the apoptotic cell population. nih.govresearchgate.net After 24 hours of treatment, the percentage of apoptotic cells (early and late) increased substantially with rising concentrations of L20. researchgate.net
Table 1: Effect of this compound Analog L20 on HEL Cell Cycle Distribution
This table shows the percentage of HEL cells in different phases of the cell cycle after treatment with L20 for 12 hours, as determined by flow cytometry.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Control | 65.4 | 24.1 | 10.5 |
| L20 (1 µM) | 58.2 | 20.7 | 21.1 |
| L20 (2.5 µM) | 45.3 | 15.5 | 39.2 |
| L20 (5 µM) | 30.1 | 10.2 | 59.7 |
Table 2: Induction of Apoptosis in HEL Cells by this compound Analog L20
This table presents the percentage of apoptotic (early and late) HEL cells after 24 hours of treatment with various concentrations of L20, measured by Annexin V/PI staining and flow cytometry.
| L20 Concentration (µM) | Apoptotic Cells (%) |
|---|---|
| 0 (Control) | 5.8 |
| 1 | 22.5 |
| 2.5 | 45.1 |
| 5 | 78.3 |
Plasmid DNA Cleavage Assays
Plasmid DNA cleavage assays are fundamental in vitro methods used to determine if a compound can induce single- or double-strand breaks in DNA. In the context of topoisomerase inhibitors like this compound, this assay is crucial for demonstrating the stabilization of the covalent enzyme-DNA intermediate, known as the cleavage complex.
The assay typically involves incubating supercoiled plasmid DNA with a topoisomerase enzyme in the presence and absence of the test compound. If the compound is a topoisomerase poison, it will trap the enzyme on the DNA after it has cleaved the DNA backbone, preventing the re-ligation step. The reaction is then stopped, and the protein is removed, revealing DNA breaks. The different forms of plasmid DNA (supercoiled, relaxed, and linear) can be separated by agarose (B213101) gel electrophoresis. An increase in the amount of nicked (single-strand break) or linear (double-strand break) DNA in the presence of the compound indicates its ability to stabilize the cleavage complex.
While direct plasmid DNA cleavage assay results for this compound are not extensively detailed in the available literature, its established role as a topoisomerase I poison implies that it would show positive results in such an assay. nih.gov Calothrixins act by trapping the topoisomerase I-DNA complex, which would manifest as an increase in cleaved plasmid DNA forms. nih.gov This mechanism is the hallmark of topoisomerase poisons and is a key indicator of their anticancer potential.
Topoisomerase Inhibition Assays
Topoisomerase inhibition assays are designed to assess the ability of a compound to interfere with the activity of topoisomerase enzymes. These enzymes are vital for resolving topological DNA problems during replication, transcription, and other cellular processes. This compound has been identified as a poison for human DNA topoisomerase I. nih.govnih.gov
Unlike catalytic inhibitors that prevent the enzyme from binding to or cleaving DNA, topoisomerase poisons like this compound act by stabilizing the cleavage complex formed between the enzyme and DNA. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks, which can trigger cell cycle arrest and apoptosis.
A common in vitro assay to determine topoisomerase I inhibition involves measuring the relaxation of supercoiled plasmid DNA. Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break. In the presence of a catalytic inhibitor, the DNA remains supercoiled. However, in the presence of a poison like this compound, the enzyme is trapped in the cleavage complex, leading to the accumulation of nicked DNA.
Studies have confirmed that Calothrixin A and B, as well as their methylated derivatives, function as reversible poisons of DNA topoisomerase I. nih.gov This mode of action is central to their cytotoxic effects against cancer cells.
Ecological Role and Significance
Production by Cyanobacteria as Allelochemicals
Calothrixin B, along with its structural analog Calothrixin A, is a pentacyclic metabolite originally isolated from cyanobacteria of the genus Calothrix. mdpi.com These compounds are classified as allelochemicals—biologically active secondary metabolites produced by an organism that influence the growth, survival, and reproduction of other organisms. encyclopedia.pubpsu.edu The production of such compounds is a key ecological strategy for cyanobacteria.
Allelopathy is a phenomenon where one organism produces chemicals to affect others, and it is a well-documented interaction among aquatic primary producers like cyanobacteria. researchgate.net These allelochemicals are released into the surrounding environment and can have either harmful or beneficial effects on neighboring organisms. encyclopedia.pub In the case of this compound, its production by Calothrix species is proposed to be a form of chemical interference competition. mdpi.com Cyanobacteria, including genera like Calothrix, Fischerella, Nostoc, and Scytonema, are known sources of a diverse array of bioactive allelochemicals. mdpi.combiotech-asia.org The synthesis of these potent compounds is thought to provide a competitive advantage, allowing the producing organism to inhibit sympatric species that might compete for essential resources such as light, nutrients, and space. mdpi.comresearchgate.net
Potential Defensive Strategies Against Competing Organisms
The ecological function of this compound as an allelochemical is rooted in its potent biological activity, which serves as a chemical defense mechanism against competitors. core.ac.uk The primary defensive strategy of this compound involves the disruption of fundamental cellular processes in target organisms. mdpi.com Research has demonstrated that calothrixins act by inhibiting the synthesis of both DNA and RNA. mdpi.comresearchgate.net
Specifically, Calothrixin A, a closely related compound, was found to inhibit RNA synthesis, which in turn halts protein synthesis in the bacterium Bacillus subtilis. researchgate.net It also demonstrated an inhibitory effect on DNA replication. researchgate.net This mode of action, by targeting RNA polymerase and DNA synthesis, effectively prevents the growth and proliferation of competing microorganisms. mdpi.comresearchgate.net By releasing this compound into the aquatic environment, the Calothrix cyanobacterium can suppress the growth of other algae and bacteria in its vicinity. This form of chemical warfare is a crucial defensive strategy, particularly in nutrient-rich waters where competition for resources is intense. researchgate.net This inhibition of competitors helps to secure the producing organism's access to vital resources, thereby enhancing its survival and reproductive success.
Contribution to Phytoplankton Succession and Dominance
The allelopathic effects of compounds like this compound can extend beyond one-on-one interactions, influencing the broader structure and dynamics of the entire phytoplankton community. ug.edu.pl Phytoplankton succession is the process of change in the species composition of a phytoplankton community over time, and it is influenced by a variety of physical, chemical, and biological factors. nerc.ac.uknih.gov Allelopathy is recognized as a significant biological factor that can shape this succession. researchgate.netresearchgate.net
By inhibiting the growth of competing phytoplankton species, this compound can play a role in determining which species thrive and which are suppressed. ug.edu.pl This selective inhibition can alter the competitive balance within the community, potentially paving the way for the Calothrix species to become dominant. ug.edu.plresearchgate.net The ability of cyanobacteria to produce potent allelochemicals is considered a contributing factor to the formation and persistence of cyanobacterial blooms, where one or a few species dominate the aquatic ecosystem. researchgate.netug.edu.pl Therefore, the production of this compound is not just a defensive measure but also an offensive strategy that can actively shape the ecological landscape, contributing to the seasonal succession of phytoplankton and helping to establish the dominance of the producing cyanobacterium in its habitat. ug.edu.pl
Future Research Trajectories
Elucidation of Undefined Bioactivity Mechanisms
While Calothrixin B is known to exhibit anticancer and antiparasitic activities, the precise mechanisms of action are not fully understood. nih.govacs.org Initial studies suggest that its cytotoxicity in cancer may be due to its function as a topoisomerase I poison. nih.govresearchgate.net It is also thought that the planar ring structure of calothrixins could act as a DNA intercalator, contributing to its anticancer effects. nih.gov Furthermore, observations of its impact on RNA synthesis in bacteria suggest another potential mechanism. nih.govresearchgate.net
Recent research has also pointed towards the inhibition of the JAK2-STAT3 signaling pathway as a potential mechanism for its efficacy against pancreatic cancer. researchgate.netcolab.wsresearcher.life Molecular docking and dynamics simulations have shown that this compound can form stable interactions with the JAK2 protein. researchgate.net Specifically, hydrogen bonds are formed with the amino acids Asp 994, Leu 855, and Arg 980. researchgate.net This interaction inhibits the JAK2-STAT3 pathway, leading to cell cycle arrest in the G1 phase, apoptosis, and reduced cell migration in pancreatic cancer cells. researchgate.net
Further research is needed to comprehensively elucidate these and other potential bioactivity mechanisms. A deeper understanding of how this compound interacts with cellular targets will be crucial for its development as a therapeutic agent.
Exploration of Novel Synthetic Pathways
The low isolation yields of this compound from its natural cyanobacterial source have driven extensive efforts in chemical synthesis. nih.govresearchgate.net Since 2009, at least eleven novel syntheses have been published, each aiming for fewer steps and higher yields. nih.govmdpi.com Synthetic strategies are generally categorized by the final ring closure step in constructing the pentacyclic scaffold, with approaches focusing on the closure of ring B, C, or D. nih.govmdpi.com
Several innovative synthetic methods have been developed. These include:
An FeCl3-mediated domino reaction of enamines. researchgate.net
Thermal electrocyclization of 2-nitroarylvinyl-3-phenylsulfonylindole. nih.govresearchgate.net
An allene-mediated electrocyclic reaction. researchgate.net
Sequential Sonogashira coupling and copper-catalyzed oxidative cyclization reactions. researchgate.net
An oxidative free-radical reaction mediated by Mn(OAc)3. nih.gov
A regioselective hetero-Diels-Alder reaction. acs.org
Future research in this area should continue to focus on developing more efficient and scalable synthetic routes. The exploration of new catalytic systems and reaction cascades could lead to more atom-economical and environmentally friendly syntheses, making this compound and its analogs more accessible for extensive biological evaluation.
Advanced Structural Modifications for Enhanced Activity and Specificity
The synthesis of this compound analogs offers a promising strategy to enhance its biological activity and target specificity. Structure-activity relationship (SAR) studies have provided initial insights into the roles of different parts of the molecule. For instance, the E-ring appears to have a limited role in the compound's bioactivity. nih.gov
Modifications at the indole (B1671886) nitrogen have been explored, with studies showing that N-alkylation can influence antimalarial activity. mdpi.com A series of analogs with substituents on the 'E' ring and their corresponding deoxygenated quinocarbazoles have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. nih.gov One promising analog, 3-fluorothis compound (15h), demonstrated significant DNA damage and apoptotic cell death, comparable to Calothrixin A. nih.gov Another analog, L20, has shown potent anti-leukemic effects by inducing apoptosis in HEL cells through the ROS/γ-H2AX/p38 MAPK pathway. researchgate.net
Future work should systematically explore a wider range of structural modifications. This could involve introducing different functional groups at various positions on the pentacyclic core to improve potency, selectivity, and pharmacokinetic properties. The synthesis and evaluation of isosteres, such as isothiathis compound, which has shown cytotoxicity against human colon cancer cells, should also be pursued. mdpi.com
Investigation of Broader Pharmacological Targets
Current research has primarily focused on the anticancer and antimalarial properties of this compound. mdpi.commdpi.com However, its unique chemical scaffold suggests that it may interact with a broader range of pharmacological targets. chim.it
A significant recent finding is the identification of Janus kinase 2 (JAK2) as a potential target. researchgate.netcolab.ws The JAK-STAT signaling pathway is implicated in various diseases, including cancers and autoimmune disorders. researchgate.net The ability of this compound to inhibit this pathway opens up new therapeutic possibilities beyond its currently known activities. researchgate.net
Future investigations should employ a combination of computational screening and experimental assays to identify new protein targets for this compound. This could uncover novel therapeutic applications for inflammatory diseases, viral infections, and other conditions where the identified targets play a key role.
Further Studies on Ecological Functions and Environmental Impact
This compound is a secondary metabolite produced by cyanobacteria of the genus Calothrix. clockss.org While the pharmacological properties of such secondary metabolites are a major focus of research, their ecological roles are less understood. researchgate.net These compounds likely play a role in the producing organism's defense mechanisms, potentially acting as allelopathic agents against competing microorganisms or as deterrents to grazing. researchgate.net For example, Calothrixin A has been reported to have antifungal activity by inhibiting RNA synthesis. researchgate.net
Understanding the ecological function of this compound requires further investigation into its effects on other organisms within its natural habitat. Studies could explore its impact on microbial communities, algae, and invertebrates. This research would not only provide insights into the chemical ecology of cyanobacteria but also inform the potential environmental impact of the large-scale production or use of this compound and its derivatives.
Modern techniques in biodiversity monitoring, such as environmental DNA (eDNA) analysis, could be employed to assess the broader effects of this compound on ecosystem functioning. scielo.org A comprehensive understanding of its ecological role is essential for a holistic assessment of its potential as a therapeutic agent. wur.nl
Q & A
Q. What are the key analytical methods for characterizing Calothrixin B and its derivatives?
this compound and its analogs require rigorous characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, in studies of sulfur-modified analogs (e.g., isothiathis compound), NMR data confirmed structural modifications, while HRMS validated molecular formulas . Purity is assessed via elemental analysis and chromatographic methods (HPLC), ensuring reproducibility in biological assays .
Q. How is this compound synthesized, and what are the critical steps for ensuring yield and purity?
this compound synthesis involves multi-step organic reactions, such as propargylation followed by oxidation, as described in the preparation of derivatives like compound 472 . Key challenges include controlling reaction conditions (e.g., temperature, catalyst selection) to avoid side products. Yield optimization often requires iterative testing of solvent systems (e.g., DMF vs. THF) and purification via column chromatography. Detailed protocols emphasize stoichiometric precision and inert atmospheres to prevent degradation .
Q. What in vitro assays are used to evaluate this compound’s cytotoxic activity?
Standard assays include the MTT assay for cell viability in cancer lines (e.g., HCT116 colon cancer cells), complemented by flow cytometry to quantify apoptosis (Annexin V/PI staining). For mechanistic insights, γH2AX immunofluorescence or comet assays assess DNA damage induction, a hallmark of this compound’s activity . Dose-response curves and IC₅₀ values are calculated to compare potency across analogs.
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, sulfur substitution) alter this compound’s mechanism of action?
Fluorination at the E-ring (e.g., 3-fluorothis compound) enhances DNA intercalation due to increased lipophilicity, as shown by reduced IC₅₀ values in HCT116 cells. Conversely, sulfur substitution (e.g., SCAB 1) initially lowers cytotoxicity but regains potency upon isomerization (SCAB 4), likely due to improved DNA adduct formation kinetics . Computational modeling (e.g., molecular docking) can predict binding affinity to DNA topoisomerases .
Q. How can contradictory data on this compound’s selectivity between cancer and normal cells be resolved?
Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay endpoints (e.g., viability vs. apoptosis). To address this, researchers should:
- Standardize cell lines (ATCC authentication) and culture protocols.
- Include parallel toxicity assays in non-cancerous cells (e.g., HEK293).
- Use transcriptomic profiling (RNA-seq) to identify off-target effects .
Q. What experimental strategies validate this compound’s DNA damage response (DDR) pathway activation?
- Biochemical assays: Western blotting for DDR markers (e.g., p53, PARP cleavage).
- Functional studies: siRNA knockdown of ATM/ATR kinases to confirm pathway dependency.
- Single-cell analysis: Live-cell imaging to track real-time DNA repair dynamics .
Q. How can researchers design analogs to overcome this compound’s solubility limitations in aqueous systems?
- Structural modifications: Introduce polar groups (e.g., hydroxyl, carboxyl) while retaining aromatic stacking capacity.
- Formulation testing: Use PEGylation or liposomal encapsulation to enhance bioavailability.
- Physicochemical profiling: Measure logP values and solubility in biorelevant media (FaSSIF/FeSSIF) .
Methodological Best Practices
Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data?
- Non-linear regression (e.g., log(inhibitor) vs. response curves) to calculate IC₅₀.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Survival analysis (Kaplan-Meier) for in vivo efficacy studies .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Implement quality control (QC) checkpoints: NMR purity >95%, HPLC retention time consistency.
- Document reaction parameters (e.g., humidity, catalyst lot) in supplemental materials.
- Use internal standards (e.g., deuterated analogs) for quantitative analysis .
Q. What ethical considerations apply to in vivo studies of this compound analogs?
- Adhere to ARRIVE guidelines for animal welfare: humane endpoints, sample size justification.
- Disclose conflicts of interest (e.g., patent filings) in publications.
- Share negative results to prevent redundant experiments .
Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility in this compound’s DNA interaction studies?
- Provide raw data (e.g., NMR spectra, flow cytometry FCS files) in supplementary materials.
- Use open-source software (e.g., ImageJ, FlowJo) for analysis to minimize variability.
- Cross-validate findings with orthogonal methods (e.g., EMSA for DNA binding) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
